Despropylene Gatifloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWBCRPZUUYZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593899 | |
| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172426-86-7 | |
| Record name | Despropylene gatifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESPROPYLENE GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Chemical Landscape of Despropylene Gatifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against a variety of pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication.[1] Despropylene Gatifloxacin is a known metabolite and impurity of Gatifloxacin.[2] This technical guide provides an in-depth look at the chemical structure of this compound, offering a comparative analysis with its parent compound, Gatifloxacin. This document details the synthesis, chemical properties, and biological implications, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical Structures
The chemical structures of Gatifloxacin and this compound are presented below. The primary structural difference lies in the substitution at the C-7 position of the quinolone core. Gatifloxacin features a 3-methylpiperazinyl group, while this compound has a 2-aminoethylamino side chain.
Gatifloxacin
-
IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Molecular Formula: C₁₉H₂₂FN₃O₄
-
Molecular Weight: 375.39 g/mol
This compound
-
IUPAC Name: 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]
-
Molecular Formula: C₁₆H₁₈FN₃O₄[3]
-
Molecular Weight: 335.34 g/mol [3]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is fundamental for drug development. The following tables summarize key physicochemical and spectroscopic data for both Gatifloxacin and this compound.
Table 1: Physicochemical Properties
| Property | Gatifloxacin | This compound |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | C₁₆H₁₈FN₃O₄ |
| Molecular Weight ( g/mol ) | 375.39 | 335.34[3] |
| CAS Number | 112811-59-3 | 172426-86-7 |
Table 2: Spectroscopic Data
| Data Type | Gatifloxacin | This compound |
| ¹H NMR | Data available in literature | Predicted shifts would show signals for the ethylamino group protons and the absence of the methyl and piperazine protons seen in Gatifloxacin. |
| ¹³C NMR | Data available in literature | Predicted shifts would indicate the presence of the ethylamino carbon signals and the absence of the methyl and piperazine carbon signals. |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 376.16 | [M+H]⁺ ≈ 336.13 |
Synthesis Protocols
The synthesis of this compound is noted in the literature as a metabolite and impurity of Gatifloxacin. While a detailed, standalone protocol for its synthesis is not extensively published, its formation can be inferred from the synthesis of related Gatifloxacin dimers.
General Synthesis of Gatifloxacin
The synthesis of Gatifloxacin typically involves the condensation of a cyclopropyl-fluoro-quinolone carboxylic acid derivative with 2-methylpiperazine.[2] One common starting material is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]
Inferred Synthesis of this compound
The synthesis of this compound, or 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, would logically involve the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethylenediamine. This reaction would substitute the fluorine at the C-7 position with the aminoethylamino group.
Experimental Protocol: Synthesis of a Gatifloxacin Dimer (as a proxy for this compound synthesis)
The following protocol for the synthesis of a Gatifloxacin dimer provides insight into the reaction conditions that could be adapted for the synthesis of this compound.
-
Reaction Setup: A suspension of 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the theoretical precursor to a dimer, and structurally related to this compound) is prepared in dimethyl sulfoxide (DMSO).[2]
-
Addition of Reagent: To this suspension, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate is added.[2]
-
Reaction Conditions: The reaction mixture is heated to 70-75 °C and maintained at this temperature for 16 hours.[2]
-
Workup: The resulting slurry is cooled to room temperature, and the product is collected by filtration.[2]
Biological Activity and Mechanism of Action
Gatifloxacin exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[1] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.
As this compound is a metabolite of Gatifloxacin, its biological activity is of significant interest. While direct comparative studies on the antibacterial potency of this compound are limited in the available literature, it is plausible that it retains some antibacterial activity due to the preserved pharmacophore of the fluoroquinolone core. However, the modification at the C-7 position is known to influence the potency and spectrum of activity of fluoroquinolones.
Experimental Protocol: Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness. The following is a general protocol for determining the MIC of a compound like Gatifloxacin or this compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Gatifloxacin Mechanism of Action
This diagram illustrates the signaling pathway of Gatifloxacin's antibacterial action.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Conclusion
This compound represents a key molecule in the study of Gatifloxacin's metabolism and impurity profile. Understanding its chemical structure, properties, and synthesis is crucial for drug development professionals to ensure the quality, safety, and efficacy of Gatifloxacin-based therapies. While further research is needed to fully elucidate the comparative biological activity of this compound, the information presented in this guide provides a solid foundation for researchers in the field. The provided experimental protocols and workflow diagrams serve as practical tools for the synthesis and evaluation of this and other related fluoroquinolone compounds.
References
Despropylene Gatifloxacin: A Technical Guide to a Key Gatifloxacin Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Despropylene Gatifloxacin, a known impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document outlines its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory context surrounding its control in pharmaceutical products.
Introduction to Gatifloxacin and its Impurities
Gatifloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The presence of impurities in an active pharmaceutical ingredient (API) like Gatifloxacin can arise from various stages, including synthesis, purification, and storage. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.
This compound is recognized as a metabolite and a potential degradation product of Gatifloxacin.[1] Its presence in Gatifloxacin drug substances and products must be monitored and controlled.
Chemical Profile of this compound
A clear understanding of the chemical properties of this compound is fundamental for its effective identification and quantification.
| Parameter | Value | Reference |
| IUPAC Name | 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 172426-86-7 | [2] |
| Molecular Formula | C₁₆H₁₈FN₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 335.33 g/mol | --INVALID-LINK-- |
Formation and Synthesis of this compound
This compound can be formed through the degradation of Gatifloxacin or arise as a process-related impurity during its synthesis. One documented synthetic pathway involves the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate with a side chain that ultimately forms the despropylene moiety.
While the precise mechanisms of its formation as a degradation product are not extensively detailed in publicly available literature, a plausible pathway involves the cleavage of the piperazine ring in the Gatifloxacin molecule.
Analytical Methodologies for Detection and Quantification
The control of this compound relies on robust analytical methods capable of separating it from the parent Gatifloxacin molecule and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method
While a specific validated method for this compound was not found in the public domain, a suitable starting point would be a stability-indicating HPLC method developed for Gatifloxacin and its related substances. The following protocol is a composite based on existing literature and would require validation for its intended use.
Table 1: Proposed HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
| Detection | UV at 293 nm |
| Reference | Adapted from Peddi Kiranmayi et al. |
Experimental Workflow for Method Validation
A crucial step for any analytical method is its validation to ensure it is fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines.
Quantitative Data and Regulatory Limits
Specific quantitative data for typical levels of this compound in commercial Gatifloxacin products are not publicly available. Similarly, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) do not list a specific limit for this compound.
In the absence of a specific limit, the general guidelines from the ICH for reporting, identification, and qualification of impurities in new drug substances apply.
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Biological Activity and Signaling Pathways
There is no publicly available information on the specific biological activity, toxicity, or effects on cellular signaling pathways of this compound. As a matter of good practice in drug development, any impurity present at a level that requires qualification should be assessed for its potential pharmacological and toxicological effects. The absence of such data for this compound underscores the importance of controlling its levels in the final drug product to as low as reasonably practicable.
Conclusion
References
literature review on Gatifloxacin degradation products
An In-depth Technical Guide on the Degradation Products of Gatifloxacin
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The stability of a drug substance like Gatifloxacin is a critical attribute that can affect its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, understanding the degradation profile of Gatifloxacin under various stress conditions is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety.
This technical guide provides a comprehensive literature review of the degradation products of Gatifloxacin. It consolidates findings from forced degradation, photodegradation, ozonation, and biodegradation studies. The guide details the experimental protocols used to identify these degradants, presents quantitative data in structured tables, and visualizes key pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.
Degradation Pathways and Products
Gatifloxacin's structure, which includes a quinolone core, a cyclopropyl group, a fluorine atom, and a methylpiperazinyl side chain, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[2][3]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels, as well as oxidative and photolytic environments.
1. Acidic and Basic Hydrolysis: Gatifloxacin has shown varying stability under acidic and basic conditions. One study reported approximately 28.09% degradation in acidic conditions.[4] Another study found the drug to be relatively stable under acidic (2.52% degradation) and alkaline (4.05% degradation) conditions.[5] In contrast, a different investigation observed significant degradation under acidic stress, while the drug remained highly stable in basic conditions.[6] These discrepancies highlight the influence of specific experimental conditions (e.g., concentration of acid/base, temperature, duration) on the degradation profile.
2. Oxidative Degradation: Oxidative conditions consistently lead to significant degradation of Gatifloxacin. Studies have reported degradation levels as high as 34.5% when exposed to hydrogen peroxide.[5] The piperazine ring and the double bond in the quinolone structure are potential sites for oxidative attack.[7] This degradation results in multiple degradation products, as evidenced by the appearance of several additional peaks in HPLC chromatograms.[5][8]
3. Thermal and Photolytic Degradation: Gatifloxacin generally exhibits good stability under thermal stress.[5][6] However, it is sensitive to light.[9] Photodegradation can occur through direct photolysis and self-sensitized photolysis involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[10] The photodegradation process has been shown to follow pseudo-first-order kinetics and is influenced by solution pH.[10] Key photodegradation pathways include defluorination, decarboxylation, and oxidation or rearrangement of the piperazinyl ring.[11] Notably, some photodegradation products may retain or even exhibit higher antibacterial activity than the parent Gatifloxacin molecule, which is a significant consideration for environmental risk assessment.[11][12]
Degradation by Ozonation
Ozonation is an advanced oxidation process (AOP) used in water treatment to remove pharmaceuticals. The degradation pathway of Gatifloxacin by ozone is highly dependent on the pH of the medium, which dictates the dominant reactive species (molecular ozone vs. hydroxyl radicals).[7][13]
-
At acidic pH (e.g., pH 3): The ozone attack primarily occurs on the protonated piperazinyl ring.[7]
-
At neutral pH (e.g., pH 7): A mix of molecular ozone and hydroxyl radical attacks leads to a different set of by-products.
-
At alkaline pH (e.g., pH 10): Degradation is most rapid, driven mainly by non-selective hydroxyl radicals. The initial attack is proposed to be on the deprotonated carboxyl group.[7][13]
Mass spectrometry has been used to identify the mass-to-charge ratios (m/z) of various intermediates formed during ozonation, allowing for the proposal of detailed degradation routes.[7][13]
Biodegradation
Studies on the biodegradation of Gatifloxacin are important for understanding its environmental fate. Research using the microalga Chlamydomonas reinhardtii has shown that Gatifloxacin can be biodegraded, although the removal efficiency varies.[14] The proposed biodegradation pathways include hydroxylation, demethylation, and cleavage of the quinolone ring, indicating that microorganisms can structurally alter the antibiotic.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies, providing a comparative overview of Gatifloxacin's stability under different stress conditions.
Table 1: Summary of Gatifloxacin Forced Degradation Studies
| Stress Condition | Exposure Details | % Gatifloxacin Recovery | Degradation Products (%) | Degradation Product Rt (min) | Reference |
|---|---|---|---|---|---|
| Acid | 1 N HCl, refluxed for 8h | 71.91 | 28.09 | 1.458, 1.625, 1.892, 3.458 | [8] |
| Acid | 0.1 M HCl, 80°C for 2h | 97.48 | 2.52 | - | [5] |
| Base | 1 N NaOH, refluxed for 8h | 93.54 | 6.46 | 1.450, 1.608, 1.958, 3.842 | [8] |
| Base | 0.1 M NaOH, 80°C for 5h | 95.95 | 4.05 | - | [5] |
| Oxidative | 30% H₂O₂, refluxed for 8h | 89.12 | 10.88 | 1.558, 1.700, 1.942, 3.925 | [8] |
| Oxidative | 3% H₂O₂, RT for 24h | 65.50 | 34.50 | 1.312, 2.598, 8.969, 9.493, 10.838, 11.763, 12.209, 12.594, 13.823, 14.126, 14.649 | [5] |
| Oxidative | 30% H₂O₂ | 91.55 | 8.45 | - | [6] |
| Thermal | Dry heat, 70°C for 48h | 96.21 | 3.79 | 1.442, 1.592, 1.950 | [8] |
| Thermal | 70°C for 48h | 93.94 | 6.06 | - | [5] |
| Photolytic | UV light, 254 nm for 48h | 94.13 | 5.87 | 1.450, 1.600, 1.958 |[8] |
Table 2: Ozonation Degradation Products of Gatifloxacin at Different pH
| Condition | Proposed Degradation Products (m/z) | Reference |
|---|---|---|
| pH 3 | 335, 309, 277, 237, 207, 178, 138 | [7][13] |
| pH 7 | 352, 316, 279, 258, 235, 207, 191, 124 | [7][13] |
| pH 10 | 331, 317, 287, 247, 235, 221 |[7][13] |
Experimental Protocols
The identification and quantification of Gatifloxacin and its degradation products predominantly rely on High-Performance Liquid Chromatography (HPLC).
General Forced Degradation Protocol
A typical forced degradation study involves the following steps:
-
Preparation of Stock Solution: A stock solution of Gatifloxacin is prepared in a suitable solvent, such as distilled water or methanol.[8]
-
Application of Stress:
-
Acidic/Basic Hydrolysis: The stock solution is mixed with an acid (e.g., 1 N HCl) or a base (e.g., 1 N NaOH) and often refluxed for a specified period (e.g., 8 hours).[8]
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 3-30% H₂O₂) and may be heated to facilitate the reaction.[5][8]
-
Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at a specific temperature (e.g., 70°C) for an extended time (e.g., 48 hours).[8]
-
Photodegradation: A solution of the drug is exposed to UV light (e.g., at 254 nm) or simulated sunlight for a defined period.[8][11]
-
-
Sample Preparation: After exposure, the stressed samples are neutralized (if necessary), diluted to an appropriate concentration, and prepared for analysis.
-
Chromatographic Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products.
Representative Stability-Indicating HPLC Method
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15]
-
Column: Reverse-phase C18 column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 μm).[8][15]
-
Mobile Phase: A mixture of a buffer and an organic solvent, such as disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with pH adjusted to 3.3 using orthophosphoric acid.[8][15]
-
Temperature: Ambient (25 ± 2 °C).[15]
-
Retention Time of Gatifloxacin: Approximately 2.767 min under these conditions.[8][15]
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the proposed degradation pathways of Gatifloxacin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. actascientific.com [actascientific.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]
- 6. scielo.br [scielo.br]
- 7. iwaponline.com [iwaponline.com]
- 8. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the aquatic photodegradation of two ionisable fluoroquinolone antibiotics - Gatifloxacin and balofloxacin: Degradation kinetics, photobyproducts and risk to the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity, biodegradation of moxifloxacin and gatifloxacin on Chlamydomonas reinhardtii and their metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory of Despropylene Gatifloxacin: A Review of Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Despropylene gatifloxacin, a known metabolite and process impurity of the fourth-generation fluoroquinolone antibiotic gatifloxacin, represents a significant knowledge gap in the comprehensive safety and activity profile of its parent compound. While gatifloxacin's broad-spectrum antibacterial efficacy is well-documented, the specific biological activities of its related substances, including this compound, remain largely unexplored in publicly available literature. This technical guide synthesizes the current understanding of gatifloxacin's mechanism of action and the limited information on its degradation products to infer the potential, yet unconfirmed, biological activity of this compound. The conspicuous absence of quantitative data and dedicated experimental studies on this compound underscores a critical need for further research to fully characterize its pharmacological and toxicological profile.
Introduction to Gatifloxacin
Gatifloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By targeting both enzymes, gatifloxacin exhibits potent bactericidal activity.[5]
This compound is recognized as a related substance to gatifloxacin, arising from the manufacturing process or as a metabolite.[7][8][] While its chemical structure and synthesis have been described, a thorough investigation into its biological properties is not evident in the current body of scientific literature.[7]
The Parent Compound: Gatifloxacin's Mechanism of Action
To hypothesize the potential biological activity of this compound, it is essential to first understand the well-established mechanism of its parent compound.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by forming a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzyme. This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.
The following diagram illustrates the established signaling pathway for Gatifloxacin's antibacterial action.
Caption: Gatifloxacin's mechanism of action targeting bacterial DNA replication.
This compound: An Uncharacterized Entity
Despite being a known impurity and metabolite, specific studies detailing the biological activity of this compound are conspicuously absent from the scientific literature. Searches for its antibacterial spectrum, cytotoxicity, and mechanism of action have not yielded any quantitative data or dedicated experimental protocols.
Inferences from Gatifloxacin Degradation Studies
Some studies have investigated the degradation of gatifloxacin under various conditions, such as ozonation.[1][10][11] These studies generally report that the degradation products of gatifloxacin exhibit lower antimicrobial activity compared to the parent compound.[1][10] One study on the ozonation of gatifloxacin noted that while the antimicrobial activity of the resulting solution decreased, the overall toxicity to the marine bacteria Vibrio fischeri could increase under certain pH conditions.[10][11] However, these studies analyze the mixture of degradation products and do not isolate or quantify the specific activity of this compound.
Potential Biological Activity: A Hypothesis
Based on the structure of this compound, which retains the core fluoroquinolone pharmacophore, it is plausible to hypothesize that it may possess some level of antibacterial activity, albeit likely reduced compared to gatifloxacin. The structural modification in the piperazine ring could affect its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.
A logical workflow for the initial biological evaluation of this compound would involve a series of established in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gatifloxacin: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 10. iwaponline.com [iwaponline.com]
- 11. Evaluation of residual antimicrobial activity and acute toxicity during the degradation of gatifloxacin by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Despropylene Gatifloxacin: A Technical Overview of its Role as a Gatifloxacin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is primarily excreted unchanged from the human body. However, a minor metabolic pathway leads to the formation of several metabolites, including despropylene gatifloxacin. This technical guide provides a comprehensive overview of this compound as a metabolite of gatifloxacin, summarizing the current understanding of its formation, quantitative data, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Gatifloxacin is a potent antibacterial agent with a broad spectrum of activity. While its pharmacokinetic profile is characterized by high bioavailability and predominantly renal excretion of the parent drug, a small fraction undergoes biotransformation.[1][2][3] Understanding the metabolic fate of gatifloxacin is crucial for a complete safety and efficacy profile. This compound has been identified as a metabolite of gatifloxacin.[4] This document will delve into the specifics of this metabolic conversion.
Gatifloxacin Metabolism and the Formation of this compound
Gatifloxacin undergoes very limited metabolism in humans. It is reported that less than 1% of an administered dose is excreted in the urine as metabolites.[1][5] The primary metabolites identified are the ethylenediamine and methylethylenediamine metabolites.[1][6]
This compound is a known metabolite that can be formed through the cleavage of the piperazine ring of the parent gatifloxacin molecule.[4] Interestingly, it has also been suggested that this compound can originate as an impurity from the synthesis of gatifloxacin, specifically from the presence of ethylenediamine in the 2-methylpiperazine raw material, or through photolytic degradation.[4] The exact enzymatic pathways responsible for the in vivo formation of this compound from gatifloxacin have not been extensively elucidated in the available literature. However, the biotransformation of fluoroquinolones can generally involve cytochrome P450 (CYP) enzymes, although gatifloxacin itself shows no significant interaction with the major CYP isozymes.[2][3]
The logical relationship for the formation of this compound from Gatifloxacin can be visualized as follows:
Caption: Metabolic Fate of Gatifloxacin.
Quantitative Data
Specific quantitative data on the conversion rate of gatifloxacin to this compound in humans is scarce in the published literature. The general consensus is that the formation of this and other metabolites is a minor pathway, accounting for less than 1% of the total administered dose of gatifloxacin.[1][5]
| Parameter | Value | Reference(s) |
| Metabolite Excretion | < 1% of total gatifloxacin dose | [1],[5] |
| Primary Metabolites | Ethylenediamine and methylethylenediamine derivatives | [1],[6] |
| This compound Formation | Minor metabolic pathway | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of a this compound standard and a proposed analytical method for its quantification in biological matrices.
Synthesis of this compound Reference Standard
A reference standard of this compound is essential for accurate quantification. A synthetic route has been described in the literature.[4] The general workflow for the synthesis is outlined below:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Condensation: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate is reacted with ethylenediamine in acetonitrile.
-
Hydrolysis: The resulting intermediate is then treated with triethylamine in methanol to yield this compound.
-
Purification and Characterization: The final product should be purified using appropriate chromatographic techniques and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Quantification of this compound in Biological Matrices by LC-MS/MS
This proposed method is adapted from established LC-MS/MS methods for gatifloxacin.[7][8]
Experimental Workflow:
References
- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of gatifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Despropylene Gatifloxacin
Abstract
This application note describes a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Despropylene Gatifloxacin, a known impurity and metabolite of Gatifloxacin.[1][2] The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for the analysis of the drug substance and for stability studies.[3] The developed method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.
Introduction
This compound is a significant related substance of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][3] Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential for the accurate quantification of this compound. This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method, including forced degradation studies to demonstrate its specificity.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 172426-86-7[2] |
| Molecular Formula | C16H18FN3O4[4] |
| Molecular Weight | 335.33 g/mol [2] |
| Chemical Structure | (Structure can be visualized from publicly available chemical databases) |
Experimental
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing should be performed using a suitable chromatography data station.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Supelco 516 C-18-DB or equivalent)[5] |
| Mobile Phase | 20mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 293 nm[5] |
| Run Time | 20 minutes |
Protocols
Standard and Sample Preparation
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[7] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][8]
Acid Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 1N HCl and keep at 60°C for 2 hours. Neutralize the solution with 1N NaOH and dilute to the final concentration with the mobile phase.
Base Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 1N NaOH and keep at 60°C for 2 hours. Neutralize the solution with 1N HCl and dilute to the final concentration with the mobile phase.
Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 30% H2O2 and keep at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to achieve the final concentration.
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed sample in the mobile phase to achieve the final concentration.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the analytical concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% for three concentration levels (80%, 100%, and 120%). |
| Precision (RSD) | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections.- Intermediate Precision (Inter-day): RSD ≤ 2.0% on a different day with a different analyst. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C). |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Forced Degradation Study Workflow.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and stability assessment of this compound in bulk drug substance. The forced degradation studies confirm the stability-indicating nature of the method, with the ability to separate the main peak from its degradation products.
References
- 1. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. As with any active pharmaceutical ingredient (API), purity is a critical quality attribute. Gatifloxacin related compound C, chemically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1], is a known impurity of Gatifloxacin. Monitoring and controlling the levels of this and other related substances is essential to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the detection and quantification of Gatifloxacin related compound C using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced degradation studies are integral to developing a stability-indicating method, providing assurance that the analytical procedure can detect changes in the identity, purity, and potency of the drug product[2]. Such studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products[2][3]. The analytical method must then be able to separate these degradation products from the main active ingredient and its known impurities.
Analytical Principle
The method described here utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Gatifloxacin and its related compounds are separated based on their differential partitioning between the stationary and mobile phases. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Gatifloxacin and its related compound C.
Caption: Workflow for Gatifloxacin Related Compound C Analysis.
Detailed Experimental Protocol
This protocol is a synthesis of validated methods for the analysis of Gatifloxacin and its impurities.[3][4][5][6][7]
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV-Vis detector.
-
Column: Zorbax Eclipse C18, 50 x 4.6 mm, 5 µm or equivalent.[6][7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[6][7][8]
-
Gradient Program: A gradient program should be optimized to ensure separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time.
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution:
-
Accurately weigh about 35 mg of Gatifloxacin working standard into a 100 mL volumetric flask.[8]
-
Add approximately 50 mL of diluent and sonicate to dissolve.[8]
-
Dilute to volume with diluent and mix well.[8]
-
Perform further serial dilutions to achieve a final concentration suitable for the calibration curve.[8]
-
-
Sample Solution:
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be less than 2.0 for the Gatifloxacin peak.
-
Theoretical plates: Should be greater than 2000 for the Gatifloxacin peak.
-
Relative Standard Deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used in the analysis of Gatifloxacin and its related substances.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Gatifloxacin | 4.0 - 40.0 | 0.9998 | [3] |
| Gatifloxacin | 4.0 - 12.0 | 0.9997 | [9] |
| Gatifloxacin | 0.5 - 30.0 | 0.999 | [10][11] |
| Gatifloxacin | 4.0 - 14.0 | - | [12] |
Table 2: Precision
| Precision Type | Analyte | RSD (%) | Reference |
| Intraday | Gatifloxacin | < 5 | [9] |
| Interday | Gatifloxacin | < 5 | [9] |
| Intraday | Gatifloxacin | < 1.05 | [12] |
| Interday | Gatifloxacin | < 1.05 | [12] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Levels | Recovery (%) | Reference |
| Gatifloxacin | - | 100.21 | [9] |
| Gatifloxacin | - | > 99.91 | [3] |
| Gatifloxacin | 2.5, 5, 7.5 µg/mL | - | [10] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Analyte | Value | Reference |
| LOD | Gatifloxacin | 1.73 ng/mL | [13] |
| LOQ | Gatifloxacin | 5.77 ng/mL | [13] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed. The following conditions are typically employed:
-
Acid Degradation: 1N HCl at reflux.[3]
-
Base Degradation: 1N NaOH at reflux.[3]
-
Oxidative Degradation: 30% H₂O₂ at room temperature or with gentle heating.[3]
-
Thermal Degradation: Dry heat at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm).[3]
The HPLC method should be able to resolve the Gatifloxacin peak from any degradation products formed under these stress conditions.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different components of method validation for an analytical procedure.
References
- 1. Gatifloxacin USP Related Compound C? | 112811-72-0 [chemicea.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. idk.org.rs [idk.org.rs]
- 7. researchgate.net [researchgate.net]
- 8. zastita-materijala.org [zastita-materijala.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.direct [scholars.direct]
- 11. scholars.direct [scholars.direct]
- 12. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Gatifloxacin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides detailed protocols for the quantification of gatifloxacin in biological matrices, primarily plasma, using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gatifloxacin undergoes minimal metabolism in humans, with over 80% of the dose excreted unchanged in the urine.[1] Less than 1% is excreted as ethylenediamine and methyl ethylenediamine metabolites.[2] Due to its limited biotransformation, the quantification of gatifloxacin itself is the primary focus for pharmacokinetic and therapeutic drug monitoring studies. This document outlines validated methods for the accurate and precise measurement of gatifloxacin in biological samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated bioanalytical methods for gatifloxacin.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.1 - 10 µg/mL[3] | 4.0 - 40 µg/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Precision (%RSD) | Within-day: <12.5%Between-day: <12.5%[3] | Not Reported |
| Accuracy (%) | 92.0% - 112%[3] | Average Recovery >99.91%[4][5] |
| Internal Standard | Not specified for Gatifloxacin alone | Not Applicable |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 10 - 1000 ng/mL[6] | 1.56 - 400 ng/mL[7][8] |
| Lower Limit of Quantification (LLOQ) | Not Reported | 1.56 ng/mL |
| Limit of Detection (LOD) | 500 pg/mL[6] | Not Reported |
| Precision (%RSD) | Intraday: <6.0%Interday: <6.0%[6] | Good precision reported[7][8] |
| Accuracy (%Error) | <5.4%[6] | Good accuracy reported[7][8] |
| Internal Standard | Ciprofloxacin[6] | Not specified |
Experimental Protocols
Protocol 1: Quantification of Gatifloxacin in Human Plasma by HPLC-UV
This protocol is based on a method for the simultaneous determination of multiple fluoroquinolones.[3]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (if used).
-
Add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC Conditions
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: 20 mM sodium dihydrogen phosphate-2 hydrate (pH = 3.2) and acetonitrile (75:25, v/v)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Detection: UV at 260 nm[3]
-
Temperature: Ambient
Protocol 2: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of gatifloxacin in human plasma.[6]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 250 µL of plasma, add 25 µL of internal standard solution (Ciprofloxacin, 1 µg/mL).[6]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 Series or equivalent
-
Column: Waters Symmetry C18 (50 x 2.1 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)[6]
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for the quantification of Gatifloxacin in plasma.
Caption: Mechanism of action of Gatifloxacin.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Gatifloxacin (HMDB0015178) [hmdb.ca]
- 5. Simultaneous determination of levofloxacin, gatifloxacin and moxifloxacin in serum by liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Tailing for Despropylene Gatifloxacin in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of Despropylene Gatifloxacin during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a non-symmetrical peak with a trailing edge that is longer than the leading edge.[1] This distortion can negatively impact resolution, sensitivity, and the accuracy of peak integration and quantification.[2]
Q2: Why is this compound prone to peak tailing?
A2: this compound, an impurity and metabolite of Gatifloxacin, possesses basic amine functional groups in its structure.[3][4][5] These basic groups can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[1][6][7] This secondary interaction delays the elution of a portion of the analyte molecules, leading to a "tailing" effect.
Q3: What are the primary causes of peak tailing in HPLC analysis?
A3: The most common causes of peak tailing include:
-
Secondary Silanol Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the stationary phase surface.[1][6][7][8]
-
Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to inconsistent ionization and peak shape distortion.[8]
-
Column Issues: Problems such as column voids, contamination of the column frit or packing material, or the use of older, less deactivated columns can all contribute to peak tailing.[9]
-
Extra-Column Volume: Excessive dead volume in the HPLC system, for example, from long or wide-bore tubing, can cause peak broadening and tailing.[8]
-
Sample Overload: Injecting too high a concentration or volume of the sample can lead to asymmetrical peaks.[9][10]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[2]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it is crucial to identify the potential cause of the peak tailing. The following flowchart provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary chemical interactions.
2.1. Adjusting Mobile Phase pH
For basic compounds like this compound, lowering the mobile phase pH can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[1][6]
-
Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH in the range of 2.5 to 3.5 is often a good starting point for basic analytes on silica-based columns.[2][6]
2.2. Modifying Buffer Concentration and Type
An inadequate buffer concentration can lead to pH shifts on the column, causing peak tailing.
-
Recommendation: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM. The choice of buffer is also important; phosphate and acetate buffers are commonly used at lower pH.
2.3. Using Mobile Phase Additives
Adding a competing base to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with the analyte.
-
Recommendation: Triethylamine (TEA) is a common additive for this purpose. A concentration of 0.1% (v/v) TEA in the mobile phase has been shown to be effective in improving the peak shape of Gatifloxacin.[11]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions with basic analytes.[2][6] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH environment on the column.[6][12] |
| Mobile Phase Additive | 0.1% Triethylamine (TEA) | Acts as a competing base to block active silanol sites.[11] |
Step 3: Column Selection and Care
The choice of HPLC column and its condition are critical for achieving good peak symmetry.
3.1. Column Chemistry
-
Recommendation: Utilize a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of residual silanol groups, which reduces the potential for secondary interactions.[1][8] "Type B" silica columns are generally preferred over older "Type A" silica for analyzing basic compounds.[7]
3.2. Column Contamination and Voids
-
Recommendation: If the column has been in use for a while, consider flushing it with a strong solvent to remove any strongly retained contaminants. If peak shape does not improve, the column may have a void at the inlet or be irreversibly contaminated, in which case it should be replaced.[9] Using a guard column can help extend the life of the analytical column.
Step 4: System and Sample Considerations
4.1. Minimizing Extra-Column Volume
-
Recommendation: Keep the tubing between the injector, column, and detector as short and with as small an internal diameter as possible to minimize dead volume.[8]
4.2. Sample Concentration and Solvent
-
Recommendation: Prepare the this compound standard and sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.[2] To check for mass overload, try injecting a diluted sample; if the peak shape improves, the original sample was too concentrated.[9][10]
Experimental Protocols
The following are examples of HPLC methods that have been successfully used for the analysis of Gatifloxacin, which can be adapted for this compound.
Method 1: RP-HPLC with pH Control
This method focuses on controlling the mobile phase pH to achieve good peak symmetry.
| Parameter | Condition |
| Column | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)[13] |
| Mobile Phase | 0.025 M Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[13] |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 293 nm[13] |
| Temperature | Ambient (25 ± 2 °C)[13] |
Method 2: RP-HPLC with a Mobile Phase Additive
This method utilizes a competing base to improve the peak shape of Gatifloxacin.
| Parameter | Condition |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Methanol: 0.02 M Phosphate buffer containing 0.1% v/v Triethylamine (70:30, v/v), pH 3.0[11] |
| Flow Rate | 1.0 mL/min (Implied standard) |
| Detection | UV at 254 nm[11] |
| Temperature | 50 °C[11] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships between the causes of peak tailing and the corresponding solutions.
Caption: Causes and solutions for peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. chemscene.com [chemscene.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. scielo.br [scielo.br]
- 12. hplc.eu [hplc.eu]
- 13. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
optimization of mobile phase for Gatifloxacin impurity analysis
Welcome to the Technical Support Center for Gatifloxacin impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and resolving common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Gatifloxacin impurity analysis?
A typical starting point for developing a reversed-phase HPLC method for Gatifloxacin and its impurities involves a combination of an aqueous buffer and an organic modifier. Common mobile phases consist of a phosphate buffer or an acidic aqueous solution with acetonitrile or methanol. For example, a mobile phase of 0.025 M disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio, with the pH adjusted to 3.3 using orthophosphoric acid, has been successfully used.[1] Another approach utilizes a gradient elution with 0.1% trifluoroacetic acid in water as mobile phase A and acetonitrile as mobile phase B.[2]
Q2: How does the pH of the mobile phase affect the analysis?
The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and resolution of Gatifloxacin and its impurities. Gatifloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. Adjusting the pH can alter the ionization state of the analyte and impurities, thereby affecting their interaction with the stationary phase. For instance, adjusting the mobile phase pH to around 3.0 can lead to sharp, symmetrical peaks.[3][4][5] Minor adjustments to the pH (e.g., ±0.2 units) may not significantly change the retention time but can influence the peak area.[1]
Q3: What are common causes of peak tailing for Gatifloxacin?
Peak tailing in Gatifloxacin analysis is often attributed to secondary interactions between the basic nitrogen atoms in the Gatifloxacin molecule and residual silanol groups on the silica-based stationary phase.[3] This can be addressed by:
-
Lowering the mobile phase pH: An acidic mobile phase (e.g., pH 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[6]
-
Using a silanol blocker: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[3]
-
Employing an end-capped column: Modern, well-end-capped columns have fewer exposed silanol groups.
-
Increasing buffer concentration: A higher buffer concentration can sometimes improve peak shape.[7]
Q4: How can I improve the resolution between Gatifloxacin and its impurities?
Improving resolution can be achieved by systematically optimizing several chromatographic parameters:
-
Mobile Phase Composition: Varying the ratio of the organic modifier to the aqueous phase can significantly alter selectivity.
-
Gradient Elution: A gradient program, where the concentration of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.
-
Column Chemistry: Trying different stationary phases (e.g., C18, C8, Phenyl) can provide different selectivities.
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of Gatifloxacin impurities.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Lower the mobile phase pH (e.g., to 3.0).[3][6] Add a silanol blocker like triethylamine (TEA) to the mobile phase.[3] Use a modern, well-end-capped column. |
| Column overload.[8] | Reduce the sample concentration or injection volume. | |
| Poor Resolution | Inadequate separation between Gatifloxacin and an impurity. | Optimize the mobile phase composition (organic-to-aqueous ratio).[2] Implement a gradient elution program. Try a different column chemistry (e.g., C8, Phenyl). Adjust the column temperature. |
| Broad Peaks | Column degradation or contamination.[8] | Flush the column with a strong solvent. Use a guard column to protect the analytical column.[8] If the problem persists, replace the column. |
| High dead volume in the HPLC system. | Check all fittings and connections for leaks or improper seating. Use tubing with a smaller internal diameter. | |
| Split Peaks | Partially blocked column frit.[7] | Reverse-flush the column. If this fails, replace the frit or the column. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Ghost Peaks | Contamination in the mobile phase or system.[8] | Use fresh, high-purity solvents and reagents. Flush the entire HPLC system, including the injector. |
| Sample carryover from a previous injection.[8] | Implement a needle wash step in the autosampler method. Inject a blank run to confirm carryover. |
Experimental Protocols
Example 1: Isocratic HPLC Method
This method is suitable for the routine analysis of Gatifloxacin and some of its known impurities.
-
Column: SUPELCO® 516 C-18-DB (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v). The pH is adjusted to 3.3 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 293 nm[1]
-
Column Temperature: Ambient (25 ± 2 °C)[1]
-
Injection Volume: 20 µL
Example 2: Gradient HPLC Method for Impurity Profiling
This gradient method is designed to separate a wider range of potential impurities.
-
Column: Zorbax Eclipse C18 (50 mm x 4.6 mm, 5µm)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to elute more hydrophobic impurities. The exact gradient profile would need to be optimized.
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 220 nm[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 10 µL
Data Presentation
Table 1: Effect of Mobile Phase Composition on Gatifloxacin Retention Time
| Mobile Phase Composition (Aqueous:Organic, v/v) | Aqueous Component | Organic Component | Retention Time (min) | Peak Shape | Reference |
| 75:25 | 0.02 M Dihydrogen potassium phosphate buffer | Acetonitrile | 2.925 | Tailing | [1] |
| 65:35 | 0.02 M Dihydrogen potassium phosphate buffer | Acetonitrile | 3.525 | Tailing | [1] |
| 75:25 | 0.025 M Disodium hydrogen phosphate buffer (pH 3.3) | Acetonitrile | 2.767 | Symmetrical | [1] |
| 85:15 | 3% Acetic acid in water | Acetonitrile | Not specified | Not specified | [9][10] |
| 80:20 | 0.025 M Potassium dihydrogen phosphate (pH 3.0) | Methanol | 3.0 | Not specified | [5] |
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Common HPLC Peak Shape Issues.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idk.org.rs [idk.org.rs]
- 3. scielo.br [scielo.br]
- 4. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing the formation of Despropylene Gatifloxacin during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Despropylene Gatifloxacin during the synthesis of Gatifloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a known process-related impurity and metabolite of Gatifloxacin.[1] Its presence in the final active pharmaceutical ingredient (API) can affect the quality, safety, and efficacy of the drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) recommend that impurities present at levels greater than 0.1% should be identified and characterized.[1] Therefore, controlling the formation of this compound is critical during synthesis.
Q2: What is the primary cause of this compound formation?
The formation of this compound primarily originates from the presence of an ethylenediamine impurity in the 2-methylpiperazine raw material.[1] This ethylenediamine can condense with a key intermediate in the Gatifloxacin synthesis, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate, leading to the formation of the Despropylene impurity.[1]
Q3: How can the formation of this compound be minimized at the source?
The most effective preventative measure is to control the quality of the 2-methylpiperazine raw material. It is recommended to use 2-methylpiperazine with a specified limit of ethylenediamine impurity, ideally not more than 0.1%.[1]
Q4: What are the recommended reaction conditions to synthesize Gatifloxacin with high purity?
Several synthetic routes for Gatifloxacin have been developed to achieve high yield and purity.[2] A common approach involves the condensation of a functionalized quinolone carboxylic acid with 2-methylpiperazine. The reaction is often carried out in a dipolar aprotic solvent.
Troubleshooting Guide: Minimizing this compound
This guide provides specific troubleshooting steps to address the formation of this compound during Gatifloxacin synthesis.
Issue: Detection of this compound impurity in the reaction mixture or final product.
1. Root Cause Analysis: Raw Material Purity
-
Action: Analyze the 2-methylpiperazine raw material for the presence of ethylenediamine impurity.
-
Method: A gas chromatography (GC) method can be developed and validated for the determination of ethylenediamine in 2-methylpiperazine.
-
Control Strategy: Implement a strict quality control specification for incoming 2-methylpiperazine, ensuring the ethylenediamine content is below 0.1%.[1]
2. Optimization of Reaction Conditions
While raw material control is paramount, optimizing reaction conditions can further suppress impurity formation.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) or Acetonitrile | These polar aprotic solvents are commonly used for this type of nucleophilic aromatic substitution reaction.[3] |
| Temperature | 53°C - 57°C | A controlled temperature range can help ensure the desired reaction rate while minimizing side reactions.[3] |
| Reaction Time | Approximately 24 hours | Monitoring the reaction progress by HPLC is crucial to determine the optimal reaction time.[3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents potential side reactions that may be promoted by atmospheric oxygen or moisture.[3] |
3. Purification of the Final Product
If this compound is still present after synthesis, purification steps are necessary.
-
Recrystallization: This is a highly effective method for purifying Gatifloxacin and removing impurities.
-
pH Adjustment and Extraction:
-
The crude Gatifloxacin can be dissolved in an aqueous acidic solution (pH below 4.5) and washed with a suitable organic solvent to remove non-basic impurities.
-
Subsequently, adjusting the pH of the aqueous layer to 6-8 will precipitate the purified Gatifloxacin.
-
Experimental Protocols
Protocol 1: Quantification of Ethylenediamine in 2-Methylpiperazine by GC
-
Objective: To determine the percentage of ethylenediamine impurity in 2-methylpiperazine raw material.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for amine analysis.
-
Oven Program: Optimize the temperature gradient to ensure separation of ethylenediamine from 2-methylpiperazine and other potential impurities.
-
Sample Preparation: Prepare a standard solution of ethylenediamine in a suitable solvent. Prepare a sample solution of the 2-methylpiperazine raw material in the same solvent.
-
Analysis: Inject both the standard and sample solutions into the GC system. Calculate the percentage of ethylenediamine in the sample by comparing the peak area of ethylenediamine in the sample chromatogram to that in the standard chromatogram.
Protocol 2: Synthesis of Gatifloxacin with Minimized Impurity Formation
-
Step 1: Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2.1 equivalents of 2-methylpiperazine (with ethylenediamine content <0.1%) in Dimethyl sulfoxide (DMSO).[3]
-
Step 2: Reaction: Heat the mixture to a constant temperature between 53°C and 57°C and maintain for 24 hours, with continuous stirring.[3]
-
Step 3: Monitoring: Monitor the reaction progress periodically using High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of Gatifloxacin.
-
Step 4: Isolation: After the reaction is complete, cool the mixture. The Gatifloxacin product may precipitate upon cooling or with the addition of a co-solvent like water.[3] Isolate the crude product by filtration.
-
Step 5: Purification: Slurry the isolated crude Gatifloxacin in water or a mixture of water and acetonitrile at 20°C to 30°C to remove residual solvent and some impurities.[3] For higher purity, perform recrystallization from methanol or a methanol/water mixture.[2][4]
Protocol 3: HPLC Analysis of Gatifloxacin and this compound
-
Objective: To separate and quantify Gatifloxacin and the this compound impurity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile, methanol).
-
Detection Wavelength: Monitor the eluent at a wavelength where both Gatifloxacin and the impurity have significant absorbance, typically around 285 nm.[5]
-
Quantification: The amount of this compound can be determined by comparing its peak area to that of a reference standard of known concentration.
Visualizations
Caption: Workflow for Gatifloxacin synthesis with a focus on impurity control.
Caption: Signaling pathway illustrating the formation of this compound.
References
- 1. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
addressing matrix effects in bioanalytical assays for Despropylene Gatifloxacin
Welcome to the technical support center for the bioanalysis of Despropylene Gatifloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and troubleshooting common issues encountered during bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis important?
A1: this compound is a metabolite of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.[1][2] Accurate quantification of this metabolite in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
Q2: What are matrix effects and how do they impact the bioanalysis of this compound?
A2: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting, endogenous components in the biological sample.[3] These effects can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of study data. Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.
Q3: How can I identify the presence of matrix effects in my assay?
A3: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement.[4] The quantitative assessment involves comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution (Matrix Factor).
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to minimize matrix effects include:
-
Optimizing Sample Preparation: Employing more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simpler protein precipitation (PPT) can effectively remove interfering components.
-
Chromatographic Separation: Modifying the HPLC/UPLC method to chromatographically separate this compound from matrix components is a key strategy.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's behavior in the presence of the matrix.
Q5: What type of internal standard is recommended for the analysis of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structural analog from the fluoroquinolone class that is not a metabolite of Gatifloxacin in the studied species could be considered. For example, in the analysis of Gatifloxacin, Ciprofloxacin has been used as an internal standard.[5] For Ciprofloxacin analysis, Ofloxacin has been used as an internal standard.[6] The chosen analog should have similar chromatographic and mass spectrometric behavior to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Inadequate chromatographic conditions; Column degradation; Co-eluting interferences. | - Adjust mobile phase pH and organic content.- Use a new column or a guard column.- Optimize sample cleanup to remove interfering substances. |
| High Variability in Analyte Response | Inconsistent matrix effects between samples; Inefficient or variable extraction recovery. | - Evaluate matrix effects from different lots of biological matrix.- Optimize the sample preparation method for better consistency.- Use a stable isotope-labeled internal standard to compensate for variability. |
| Low Analyte Recovery | Suboptimal extraction procedure; Analyte instability during sample processing. | - Evaluate different SPE sorbents or LLE solvents.- Adjust the pH of the sample and extraction solvents.- Assess the stability of this compound under the experimental conditions. |
| Significant Ion Suppression/Enhancement | Co-eluting endogenous components (e.g., phospholipids). | - Modify the chromatographic gradient to separate the analyte from the suppression/enhancement zone.- Implement a more effective sample cleanup method, such as a phospholipid removal plate or a specific SPE protocol.- Consider switching the ionization source (e.g., from ESI to APCI) if the analyte is amenable.[4] |
| Internal Standard Response is Highly Variable | The IS is not effectively tracking the analyte due to different matrix effects; IS instability. | - If using a structural analog, its susceptibility to matrix effects may differ from the analyte. A stable isotope-labeled IS is preferred.- Verify the stability of the internal standard in the matrix and processing solutions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from established methods for fluoroquinolone extraction from biological matrices.
1. Materials:
- Oasis HLB SPE Cartridges (or equivalent hydrophilic-lipophilic balanced sorbent)
- Human plasma (with anticoagulant)
- Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound or a suitable fluoroquinolone analog)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic Acid (or other acid/base for pH adjustment)
- Deionized Water
- Centrifuge
- SPE Manifold
2. Procedure:
- Sample Pre-treatment:
- Thaw plasma samples on ice.
- To 200 µL of plasma, add 20 µL of the IS working solution and vortex briefly.
- Add 200 µL of 2% formic acid in water and vortex to mix. This step helps in protein precipitation and pH adjustment.
- Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
- SPE Cartridge Conditioning:
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading:
- Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
- Washing:
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution:
- Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and vortex.
- Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative method and should be optimized for the specific instrumentation used.
1. LC Conditions:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-0.5 min: 5% B
- 0.5-3.0 min: 5% to 95% B
- 3.0-4.0 min: 95% B
- 4.0-4.1 min: 95% to 5% B
- 4.1-5.0 min: 5% B
- Injection Volume: 5 µL
- Column Temperature: 40°C
2. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the precursor ion and optimal product ions.
- Example (Hypothetical):
- This compound: Q1 (m/z) -> Q3 (m/z)
- Internal Standard: Q1 (m/z) -> Q3 (m/z)
- Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
Quantitative Data Summary
The following table provides an illustrative example of how to present matrix effect data for this compound. This data is hypothetical and should be generated during method validation.
Table 1: Illustrative Matrix Factor and Recovery Data for this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution, A) | Mean Peak Area (Post-Spiked Matrix, B) | Mean Peak Area (Pre-Spiked Matrix, C) | Matrix Factor (B/A) | Recovery (%) (C/B x 100) | IS-Normalized Matrix Factor |
| This compound | 5 | 12,500 | 10,800 | 9,800 | 0.86 | 90.7 | 0.99 |
| 50 | 128,000 | 111,500 | 102,600 | 0.87 | 92.0 | 1.01 | |
| 500 | 1,310,000 | 1,150,000 | 1,046,500 | 0.88 | 91.0 | 1.02 | |
| Internal Standard | 100 | 250,000 | 217,500 | - | 0.87 | - | - |
Acceptance criteria for IS-normalized matrix factor are typically between 0.85 and 1.15.
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. UPLC-MS/MS method validation of ciprofloxacin in human urine: Application to biodegradability study in microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness for Despropylene Gatifloxacin Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting method robustness testing for the analysis of Despropylene Gatifloxacin, a known impurity and metabolite of Gatifloxacin.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important for this compound analysis?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[4] It provides an indication of the method's reliability during normal usage.[4] For the analysis of this compound, an impurity of Gatifloxacin, robustness testing is crucial to ensure that the method can consistently and accurately quantify this compound even with minor variations that might occur between different laboratories, instruments, or on different days.[5] This is a key parameter in analytical method validation according to ICH guidelines.[6]
Q2: What are the typical parameters to vary in a robustness study for an HPLC analysis of this compound?
A2: For a High-Performance Liquid Chromatography (HPLC) method, typical parameters to investigate during a robustness study include the pH of the mobile phase, the mobile phase composition (ratio of organic solvent to buffer), flow rate, column temperature, and the wavelength of UV detection.[7][8] It is also good practice to consider different lots of consumables, like HPLC columns, if they are part of the method.[9]
Q3: What is the difference between robustness and ruggedness?
A3: Robustness evaluates the effect of small variations in method parameters within a single laboratory. In contrast, ruggedness (or intermediate precision) assesses the method's reproducibility under a variety of normal test conditions, such as different analysts, different instruments, or on different days.[5][6]
Q4: How are the results of a robustness study evaluated?
A4: The results are evaluated by assessing the impact of the varied parameters on key analytical responses. These typically include chromatographic parameters such as retention time (Rt), peak area, tailing factor, and resolution between this compound and Gatifloxacin or other related substances. The acceptance criteria are usually pre-defined, for example, the relative standard deviation (%RSD) of the results should be within a specified limit (e.g., ≤ 2%).[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound, particularly in the context of robustness testing.
Q: I'm observing a significant shift in the retention time of this compound when I change the mobile phase pH. What should I do?
A: A shift in retention time with pH changes is expected for ionizable compounds like fluoroquinolones.
-
Analysis: This indicates that the pH of the mobile phase is a critical parameter for your method. The pKa of this compound influences its retention behavior. Operating near the pKa can lead to significant retention time shifts with small pH variations.
-
Solution:
-
Buffer Selection: Ensure you are using a suitable buffer that has a buffering capacity at the target pH of your method.
-
pH Adjustment: Consider adjusting the mobile phase pH to a value that is at least 1-2 pH units away from the pKa of this compound. This will make the method more robust to small fluctuations in pH.
-
Documentation: Document the observed effect in your validation report. This is a key finding of the robustness study.
-
Q: My peak shape for this compound is poor (e.g., tailing or fronting) after slightly increasing the flow rate. What is the cause?
A: Poor peak shape with flow rate changes can indicate several issues.
-
Analysis: While a slight increase in flow rate should generally lead to shorter retention times with minimal impact on peak shape, significant distortion suggests potential problems with the column or system.
-
Solution:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to peak shape issues.[10]
-
System Check: Check for any leaks in the system, especially between the column and the detector.[10][11]
-
Column Health: The column itself might be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.[11]
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the mobile phase.
-
Q: I see a loss of resolution between this compound and another impurity when I use a different batch of C18 columns. How can I fix this?
A: Variability between column batches can affect selectivity.
-
Analysis: This is a common issue and a critical part of robustness testing. Different batches of stationary phase can have slight variations in surface chemistry.
-
Solution:
-
Method Optimization: Your method may need further optimization to be robust across different column batches. You might need to slightly adjust the mobile phase composition (e.g., the percentage of organic modifier) to achieve the required resolution.
-
Specify Column Type: Your analytical method should specify the column manufacturer and part number. For highly sensitive separations, it may be necessary to specify a particular brand and type of column that provides consistent selectivity.
-
System Suitability Test (SST): Your SST should include a resolution requirement to ensure that any column used meets the method's performance criteria before analysis.[4]
-
Data Presentation
Table 1: Example Parameters for Robustness Testing of this compound by HPLC
This table summarizes typical parameters and their variations for a robustness study based on a published method for Gatifloxacin.[7] The effect on retention time (Rt) and peak area is monitored.
| Parameter | Original Value | Variation 1 | Variation 2 | Acceptance Criteria (Example) |
| Mobile Phase pH | 3.3 | 3.1 (-0.2) | 3.5 (+0.2) | Rt shift < 5%, %RSD of Area < 2.0% |
| Flow Rate (mL/min) | 1.0 | 0.8 (-0.2) | 1.2 (+0.2) | Rt shift < 10%, %RSD of Area < 2.0% |
| Mobile Phase Composition | 75:25 (Buffer:ACN) | 77:23 (-2% ACN) | 73:27 (+2% ACN) | Rt shift < 10%, %RSD of Area < 2.0% |
| Column Temperature (°C) | 25 | 23 (-2) | 27 (+2) | Rt shift < 5%, %RSD of Area < 2.0% |
| Detection Wavelength (nm) | 293 | 291 (-2) | 295 (+2) | %RSD of Area < 2.0% |
ACN: Acetonitrile
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound
This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Gatifloxacin and its related substances, including this compound.
-
Chromatographic System:
-
Mobile Phase: A filtered and degassed mixture of 0.02 M Disodium Hydrogen Phosphate buffer and Acetonitrile (75:25 v/v). Adjust the pH to 3.3 with orthophosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C (ambient).[7]
-
Detector: UV detector set at 293 nm.[7]
-
Injection Volume: 10 µL.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile 50:50 v/v).[13]
-
Perform serial dilutions to prepare working standard solutions at the desired concentration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Gatifloxacin drug substance or product sample in the diluent to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent).
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peaks corresponding to Gatifloxacin and this compound.
-
Protocol 2: Robustness Study Protocol
This protocol outlines the steps to perform a robustness study based on the HPLC method described above.
-
Identify Parameters: Select the critical method parameters to be varied (refer to Table 1).
-
Define Variation Ranges: Establish the range for each variation. These should be small, deliberate changes that could occur during routine use (e.g., ±0.2 pH units, ±10% of the flow rate).
-
Experimental Design:
-
Prepare a standard solution of this compound and Gatifloxacin.
-
For each condition, change only one parameter at a time from the nominal method conditions.
-
Inject the standard solution in triplicate for each varied condition.
-
-
Data Collection: For each injection, record the retention time, peak area, tailing factor, and the resolution between this compound and Gatifloxacin.
-
Data Analysis:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the recorded parameters at each condition.
-
Compare the results against the pre-defined acceptance criteria to determine if the method is robust.
-
Mandatory Visualizations
Diagram 1: Robustness Testing Workflow ```dot
Caption: Decision tree for troubleshooting retention time shifts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desethylene Gatifloxacin-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scribd.com [scribd.com]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashdin.com [ashdin.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. idk.org.rs [idk.org.rs]
Validation & Comparative
Spectroscopic Data Comparison: Despropylene Gatifloxacin vs. Gatifloxacin
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Despropylene Gatifloxacin, a metabolite of the fourth-generation fluoroquinolone, Gatifloxacin. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, supported by experimental protocols.
This guide presents a comprehensive comparison of the spectroscopic data for this compound and its parent compound, Gatifloxacin. The data is compiled from published research and spectral databases to assist in the identification, characterization, and quality control of these compounds.
Chemical Structures
This compound is a metabolite of Gatifloxacin, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Gatifloxacin is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1] The primary structural difference is the absence of the propylene (methyl group on the piperazine ring) in this compound.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and Gatifloxacin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) in ppm |
| This compound | CH₂ protons | 3.12 (2H) & 3.75 (2H)[1] |
| NH₂ protons | 7.89 (3H)[1] | |
| Gatifloxacin | Aromatic, cyclic enes | 3.0 - 2.95 |
| Ethyl group | 2.75 - 2.70 |
Note: Detailed assigned ¹H and ¹³C NMR data for this compound is limited in the public domain. The data for Gatifloxacin is more readily available in spectral databases.
Table 2: ¹³C NMR Data for Gatifloxacin
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Gatifloxacin | Data available in public databases such as PubChem.[2] |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Molecular Ion (M+H)⁺ (m/z) |
| This compound | Not specified | 336.1362[1] |
| Gatifloxacin | ESI (Positive) | 376.1 |
| DI-ESI-qTof (Negative) | 374.142975[2] |
Infrared (IR) Spectroscopy
Table 4: IR Spectroscopy Data Comparison
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | Data not readily available in public literature. | |
| Gatifloxacin | Hydroxyl group (Intermolecular H-bonding) | 3550 - 3500[3] |
| Imino-moity of Piperazinyl groups (NH stretching) | 3500 - 3300[3] | |
| Aromatic, cyclic enes (=CH & Ar-H stretching) | 3000 - 2950[3] | |
| Carboxylic acid (C=O stretching) | ~1707 | |
| C-O stretching | 1450 - 1400[3] | |
| O-H bending | 1300 - 1250[3] | |
| C-F stretching | 1050 - 1000[3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed quantity of the analyte in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for organic molecules (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the low µg/mL to ng/mL range.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight. Analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[3]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).[3]
-
-
Data Analysis: The acquired spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Molecular Relationship and Analysis Workflow
The following diagram illustrates the relationship between Gatifloxacin and its metabolite, this compound, and the workflow for their spectroscopic analysis.
Caption: Relationship and spectroscopic analysis workflow for Gatifloxacin and this compound.
References
A Comparative Analysis of the Antimicrobial Activity of Gatifloxacin and its Metabolite, Despropylene Gatifloxacin
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antimicrobial properties of the fourth-generation fluoroquinolone, Gatifloxacin, and its metabolite, Despropylene Gatifloxacin. This document synthesizes available experimental data to offer an objective performance assessment.
Executive Summary
Gatifloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic with demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1][4][5] While extensive data exists detailing the antimicrobial potency of Gatifloxacin, a thorough review of published scientific literature reveals a significant gap in the available information regarding the antimicrobial activity of its metabolite, this compound. Although this compound has been identified as a metabolite of Gatifloxacin, quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not publicly available. Consequently, a direct quantitative comparison of the antimicrobial activity of this compound and Gatifloxacin is not possible at this time.
This guide will proceed to present the comprehensive antimicrobial profile of Gatifloxacin, supported by experimental data and detailed protocols.
Antimicrobial Activity of Gatifloxacin
Gatifloxacin exhibits potent bactericidal activity against a diverse array of pathogens. Its efficacy is particularly noted against respiratory pathogens. The following tables summarize the in vitro activity of Gatifloxacin against various bacterial species, presented as the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90).
Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | Gatifloxacin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.33 |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | ≤0.33 |
| Streptococcus pneumoniae (Penicillin-resistant) | - | 0.5 |
| Streptococcus pyogenes | - | - |
| Enterococcus faecalis | - | ≤1.0 |
| Bacillus cereus | - | - |
| Streptococcus viridans | - | 0.22 |
Data compiled from multiple sources. Specific isolate numbers were not consistently available.
Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | Gatifloxacin MIC90 (µg/mL) |
| Haemophilus influenzae | - | - |
| Pseudomonas aeruginosa | - | 1.28 |
| Klebsiella pneumoniae | - | - |
| Enterobacter aerogenes | - | - |
| Escherichia coli | - | - |
Data compiled from multiple sources. Specific isolate numbers were not consistently available. MIC90 values for some common pathogens were not explicitly found in the search results.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Gatifloxacin's bactericidal effect stems from its ability to interfere with critical enzymes involved in bacterial DNA synthesis.[1][4][5] Specifically, it targets DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5]
-
DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of cleaved DNA strands. This leads to the cessation of DNA replication and ultimately, cell death.[5]
-
Topoisomerase IV Inhibition: In most Gram-positive bacteria, topoisomerase IV is the main target. Gatifloxacin inhibits the decatenating activity of this enzyme, which is crucial for the segregation of replicated chromosomes into daughter cells. This disruption of cell division contributes to the antibiotic's bactericidal action.
The dual-targeting mechanism of Gatifloxacin contributes to its broad-spectrum activity.[5]
Figure 1. Mechanism of action of Gatifloxacin in bacteria.
Experimental Protocols
The determination of in vitro antimicrobial activity, typically expressed as MIC values, is a standardized process. The following outlines a general methodology based on common laboratory practices for antimicrobial susceptibility testing.
Broth Microdilution Method
This method is a common procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of Gatifloxacin is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Figure 2. Experimental workflow for broth microdilution MIC testing.
The Data Gap: Antimicrobial Activity of this compound
A comprehensive search of scientific databases and literature has not yielded any publicly available data on the antimicrobial activity of this compound. This compound is recognized as a metabolite of Gatifloxacin, but its biological activity, particularly its efficacy against bacterial pathogens, remains uncharacterized in the reviewed literature.
The absence of this data prevents a direct and objective comparison between the antimicrobial profiles of Gatifloxacin and its despropylene metabolite. To conduct such a comparison, dedicated in vitro studies would be required to determine the MIC values of this compound against a panel of clinically relevant bacteria.
Conclusion
Gatifloxacin is a well-characterized fluoroquinolone with a broad spectrum of antimicrobial activity, achieved through the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Extensive in vitro data supports its potency against a wide range of Gram-positive and Gram-negative bacteria.
In contrast, there is a notable lack of information regarding the antimicrobial activity of its metabolite, this compound. This significant data gap precludes a comparative analysis of the two compounds. Further research, specifically focused on the in vitro susceptibility testing of this compound, is necessary to elucidate its antimicrobial properties and to enable a meaningful comparison with the parent compound, Gatifloxacin. Such studies would be invaluable for a complete understanding of the pharmacological profile of Gatifloxacin and its metabolites.
References
- 1. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
A Comparative Guide to In Vitro Cytotoxicity of Gatifloxacin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating in vitro cytotoxicity studies of gatifloxacin impurities. While direct comparative cytotoxicity data for all known gatifloxacin impurities is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation methods to enable objective comparison. It is designed to assist researchers in assessing the safety profiles of gatifloxacin and its related substances.
The presence of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the quality and safety of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities exceeding certain thresholds. Therefore, understanding the potential cytotoxicity of these impurities is a critical aspect of drug development and manufacturing.
Identified Gatifloxacin Impurities
During the synthesis and storage of gatifloxacin, several process-related impurities and degradation products can emerge. These include, but are not limited to:
-
Process-Related Impurities: These are substances formed during the manufacturing process. Examples include piperazine-linked dimers of gatifloxacin.[1]
-
Degradation Products: These can form when gatifloxacin is exposed to light or certain chemical conditions.[2]
-
Structurally Related Analogs: These may arise from variations in the synthesis process.
A comprehensive impurity profile is essential for ensuring the safety and therapeutic efficacy of gaffa.[3]
Comparative Cytotoxicity Data
Direct, publicly available studies detailing the in vitro cytotoxicity of a wide range of specific gatifloxacin synthesis impurities are limited. However, studies on the degradation products of gatifloxacin have shown that under certain conditions, these products may exhibit increased toxicity compared to the parent compound. For instance, the ozonation of gatifloxacin at pH levels greater than 7 has been observed to increase the residual toxicity of the solution when tested against the marine bacterium Vibrio fischeri.
Furthermore, comparative studies on different fluoroquinolones have revealed varying levels of intrinsic toxicity to tendon cells. This suggests that even small structural modifications, such as those found in impurities, could potentially alter the cytotoxic profile of the molecule.[4][5]
To facilitate a direct comparison, the following table provides a template for summarizing quantitative cytotoxicity data. Researchers are encouraged to populate this table with their experimental findings.
Table 1: Comparative In Vitro Cytotoxicity of Gatifloxacin and Its Impurities
| Compound | Cell Line | Assay | IC50 (µg/mL) | % Cell Viability at [X] µg/mL | % LDH Release at [X] µg/mL |
| Gatifloxacin | (e.g., HepG2) | MTT | Data | Data | Data |
| Impurity A | (e.g., HepG2) | MTT | Data | Data | Data |
| Impurity B | (e.g., HepG2) | MTT | Data | Data | Data |
| Gatifloxacin | (e.g., HepG2) | LDH | Data | Data | Data |
| Impurity A | (e.g., HepG2) | LDH | Data | Data | Data |
| Impurity B | (e.g., HepG2) | LDH | Data | Data | Data |
Note: This table is a template. Researchers should select relevant cell lines and concentrations based on their specific research objectives.
Experimental Protocols
To ensure reproducibility and comparability of results, detailed experimental protocols are essential. The following are standard methods for assessing in vitro cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of gatifloxacin and its impurities. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[10][11]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate to pellet the cells. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains the substrate and cofactor for the LDH enzyme and the tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for understanding complex experimental procedures and biological pathways. The following are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. goldbio.com [goldbio.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Relative Response Factor of Despropylene Gatifloxacin: A Comparative Guide
Understanding the Relative Response Factor (RRF)
The Relative Response Factor is a measure of the detector response of an impurity relative to the API.[3][4] It is calculated by comparing the slope of the calibration curve of the impurity to that of the API under the same chromatographic conditions. An RRF value is specific to a particular analytical method (including the detector) and is essential for accurately quantifying impurities when only the API reference standard is used for calibration.
Alternatives to RRF-Based Quantification:
The primary alternative to using an RRF is the direct use of a certified reference standard for the impurity itself. In this approach, a calibration curve is generated for the impurity, and its concentration in a sample is determined directly from this curve. While this method is the most accurate, it is often hampered by the commercial unavailability or high cost of impurity standards.
Experimental Protocol: Determining the RRF of Despropylene Gatifloxacin
This protocol outlines the slope method for determining the RRF of this compound relative to Gatifloxacin using High-Performance Liquid Chromatography (HPLC) with UV detection. The slope method is generally considered the most accurate approach for RRF determination.[4]
Materials and Instrumentation:
-
Reference Standards: Gatifloxacin and this compound of known purity.
-
Reagents and Solvents: Acetonitrile (HPLC grade), orthophosphoric acid, triethylamine, and purified water.
-
Instrumentation: A validated HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition and processing software.
Chromatographic Conditions:
While specific conditions may need optimization, a typical starting point for the analysis of Gatifloxacin and its impurities is as follows:
| Parameter | Condition |
| Mobile Phase | Buffer: Acetonitrile (80:20, v/v). The buffer consists of 0.025 M orthophosphoric acid with the pH adjusted to 3.0 using triethylamine. |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
Note: These conditions are based on established methods for Gatifloxacin analysis and may require further validation.[5]
Experimental Workflow:
Figure 1: Experimental workflow for the determination of the Relative Response Factor.
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Gatifloxacin reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Similarly, prepare a stock solution of this compound in the mobile phase.
-
-
Preparation of Calibration Solutions:
-
Prepare a series of at least five calibration solutions for both Gatifloxacin and this compound by diluting the respective stock solutions with the mobile phase. The concentration range should cover the expected working range for impurity analysis (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).
-
-
HPLC Analysis:
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak area for Gatifloxacin and this compound in each chromatogram.
-
-
Data Analysis and RRF Calculation:
-
For both Gatifloxacin and this compound, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each dataset to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
Calculate the RRF using the following formula:
RRF = (Slope of this compound) / (Slope of Gatifloxacin)
-
Data Presentation and Comparison
The following tables present hypothetical but realistic data for the determination of the RRF of this compound.
Table 1: Calibration Data for Gatifloxacin and this compound
| Concentration (µg/mL) | Mean Peak Area (Gatifloxacin) | Mean Peak Area (this compound) |
| 0.5 | 5,250 | 4,200 |
| 1.0 | 10,500 | 8,400 |
| 2.5 | 26,250 | 21,000 |
| 5.0 | 52,500 | 42,000 |
| 7.5 | 78,750 | 63,000 |
Table 2: Linear Regression and RRF Calculation
| Analyte | Slope (m) | Y-intercept (c) | Correlation Coefficient (r²) | Relative Response Factor (RRF) |
| Gatifloxacin | 10,500 | 150 | 0.9998 | - |
| This compound | 8,400 | 120 | 0.9999 | 0.80 |
In this example, the calculated RRF of this compound is 0.80. This indicates that under the specified chromatographic conditions, the UV detector is less sensitive to this compound compared to Gatifloxacin.
Comparison of Quantification Methods
The following diagram illustrates the logical flow for choosing a quantification method for this compound.
Figure 2: Decision pathway for the quantification of this compound.
Establishing the Relative Response Factor is a critical step in the accurate quantification of pharmaceutical impurities when a dedicated reference standard is unavailable. The protocol and data presented in this guide provide a robust framework for determining the RRF of this compound. By following a validated analytical method and a systematic approach, researchers and drug development professionals can ensure compliance with regulatory requirements and contribute to the overall quality and safety of Gatifloxacin drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. idk.org.rs [idk.org.rs]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Despropylene Gatifloxacin: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Navigating the complexities of pharmaceutical waste disposal is critical for maintaining a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Despropylene Gatifloxacin, a derivative of the fluoroquinolone antibiotic Gatifloxacin. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment, in alignment with current regulatory standards.
Waste Classification and Hazard Identification
Key Chemical Information:
| Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₆H₁₈FN₃O₄ | 335.33 g/mol | 172426-86-7[3][4][5] |
| Gatifloxacin | C₁₉H₂₂FN₃O₄ | 375.4 g/mol | 112811-59-3 |
Personal Protective Equipment (PPE)
Prior to handling this compound waste, all personnel must be equipped with the following personal protective equipment (PPE) to minimize exposure:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or other protective garment.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[6]
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic").
Storage of Waste
Hazardous waste must be stored in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic and drains.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging hazardous waste pickup. They will provide the necessary paperwork and guidance on packaging the waste for transport.
-
Prepare for Pickup: Ensure all waste containers are securely sealed and properly labeled. Complete any required waste manifests or tracking documents as instructed by your EHS department.
-
Professional Disposal: The licensed waste disposal vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common method for disposing of pharmaceutical waste of this nature is high-temperature incineration.[6]
Under no circumstances should this compound waste be disposed of in the regular trash, poured down the drain, or mixed with non-hazardous waste streams.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
